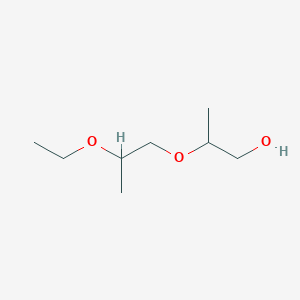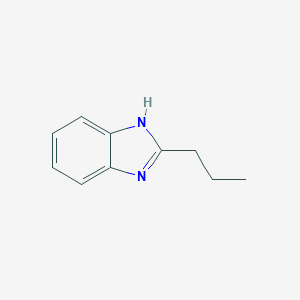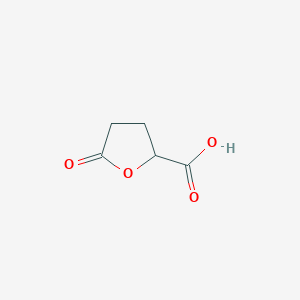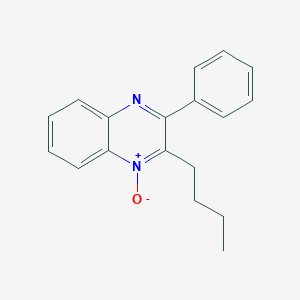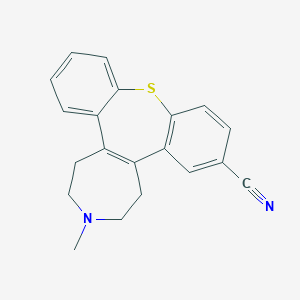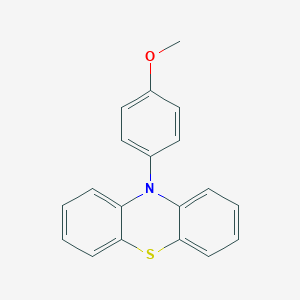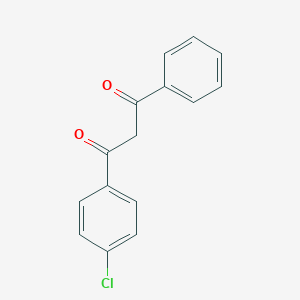
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is a chemical compound with the molecular formula C16H13ClO2. It is also known as chalcone-4-chlorophenylphenyl ketone or 4'-Chloroacetophenone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and induction of apoptosis.
Biochemische Und Physiologische Effekte
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments, and its potential for non-specific binding to proteins, which may affect the accuracy of certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
2. Development of new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the fields of materials science and catalysis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
5. Development of new derivatives of this compound with improved biological activity and selectivity.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione can be achieved through several methods, including Claisen-Schmidt condensation, aldol condensation, and Friedel-Crafts acylation. Among these methods, Claisen-Schmidt condensation is the most commonly used method for synthesizing this compound. This method involves the condensation of benzaldehyde and 4-chloroacetophenone in the presence of a base catalyst, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agrochemicals, 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been studied for its potential use as a herbicide and insecticide. It has been found to exhibit potent herbicidal activity against various weed species and insecticidal activity against several insect pests.
Eigenschaften
CAS-Nummer |
17059-59-5 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione |
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
TYNRJXSHXIDFKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
17059-59-5 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



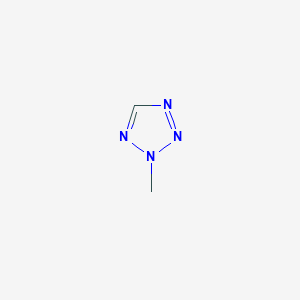
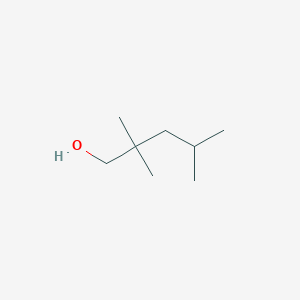
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
